molecular formula C14H14N2O3 B388442 3,4-dimethoxy-N-pyridin-3-ylbenzamide CAS No. 86425-44-7

3,4-dimethoxy-N-pyridin-3-ylbenzamide

Cat. No.: B388442
CAS No.: 86425-44-7
M. Wt: 258.27g/mol
InChI Key: PQLPCLMOWHHBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-pyridin-3-ylbenzamide is an organic compound with the molecular formula C14H14N2O3. It is a benzamide derivative, characterized by the presence of two methoxy groups attached to the benzene ring and a pyridine ring attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-pyridin-3-ylbenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-pyridin-3-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-pyridin-4-ylbenzamide: Similar structure but with the pyridine ring attached at the 4-position.

    3,4-dimethoxy-N-pyridin-2-ylbenzamide: Similar structure but with the pyridine ring attached at the 2-position.

    3,4-dimethoxybenzamide: Lacks the pyridine ring, making it less complex.

Uniqueness

3,4-dimethoxy-N-pyridin-3-ylbenzamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets. This structural feature may enhance its potential as a therapeutic agent or a functional material in various applications .

Properties

CAS No.

86425-44-7

Molecular Formula

C14H14N2O3

Molecular Weight

258.27g/mol

IUPAC Name

3,4-dimethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H14N2O3/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-11-4-3-7-15-9-11/h3-9H,1-2H3,(H,16,17)

InChI Key

PQLPCLMOWHHBJN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

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